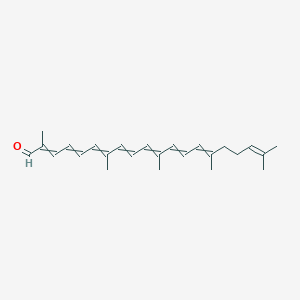
2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal is a complex organic compound characterized by its long carbon chain and multiple double bonds This compound is notable for its unique structure, which includes five methyl groups and eight conjugated double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Grignard reagents to introduce the methyl groups at specific positions along the carbon chain. The double bonds are then introduced through a series of dehydrogenation reactions. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the formation of double bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of high-pressure hydrogenation and dehydrogenation techniques can improve the efficiency and yield of the synthesis. Additionally, advanced purification methods such as distillation and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a more saturated compound.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain polyenes and their reactivity.
Biology: The compound’s structure makes it a useful tool for studying membrane dynamics and interactions.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用機序
The mechanism by which 2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal exerts its effects involves interactions with lipid membranes and proteins. The compound’s long carbon chain and multiple double bonds allow it to insert into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific proteins, altering their function and activity. These interactions are mediated through hydrophobic and van der Waals forces.
類似化合物との比較
Similar Compounds
2,6,10,14,18-Pentamethylicosane: A similar compound with a shorter carbon chain and fewer double bonds.
2,6,10,15,19-Pentamethylicosane: Another related compound with a different arrangement of methyl groups and double bonds.
Uniqueness
2,7,11,15,19-Pentamethylicosa-2,4,6,8,10,12,14,18-octaenal is unique due to its specific arrangement of methyl groups and conjugated double bonds, which confer distinct chemical and physical properties. Its ability to interact with lipid membranes and proteins makes it particularly valuable in research applications.
特性
IUPAC Name |
2,7,11,15,19-pentamethylicosa-2,4,6,8,10,12,14,18-octaenal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O/c1-21(2)12-9-15-23(4)17-11-19-24(5)18-10-16-22(3)13-7-8-14-25(6)20-26/h7-8,10-14,16-20H,9,15H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKROHWZDNWNMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=O)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
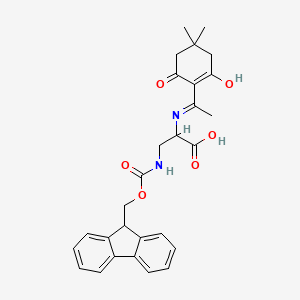
![N-[5-(1-benzylpyridin-1-ium-3-carbonyl)-6,7-dimethyl-4-oxo-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B13383268.png)
![1-[2-(Isobutyrylamino)-7-methyl-4-oxo-3,4-dihydro-6-pteridinyl]ethyl 2-methylpropanoate](/img/structure/B13383275.png)
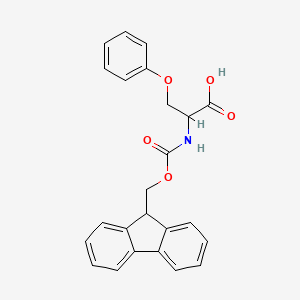
![3-[(2S,5S)-5-[3-[(tert-Butyldiphenylsilyl)oxy]propyl]-3-methylene-2-tetrahydrofuryl]-1-propanol](/img/structure/B13383285.png)
![N'-{5-benzyl-3-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-hydroxybenzylidene}-3-bromobenzohydrazide](/img/structure/B13383291.png)
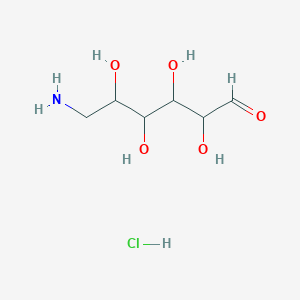
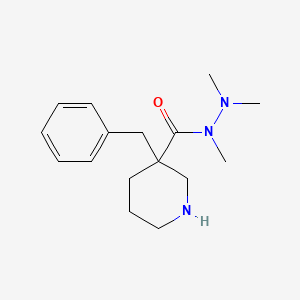
![6-Amino-5-[(4-hydroxybenzylidene)amino]-4-pyrimidinol](/img/structure/B13383298.png)
![[(8S,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13383307.png)

![benzyl N-[3-hydroxy-1-(oxan-2-yloxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B13383314.png)
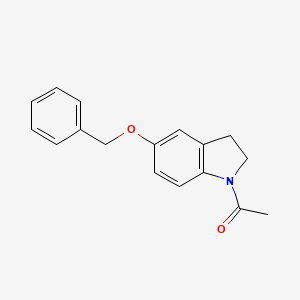
![4-[[1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]amino]-1-(3-chlorophenyl)-5,5-dimethylimidazole-2-thione](/img/structure/B13383318.png)
